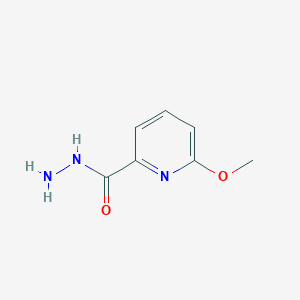
6-Methoxypicolinohydrazide
Vue d'ensemble
Description
6-Methoxypicolinohydrazide, also known as 6-MPH, is a hydrazide compound. It has a molecular formula of C7H9N3O2 and a molecular weight of 167.16500 . It has gained attention in various fields of research and industry.
Synthesis Analysis
The synthesis of 6-Methoxypicolinohydrazide involves a reaction that was stirred at 23 °C for 16 h . More details about the synthesis process can be found in the literature .
Molecular Structure Analysis
The molecular structure of 6-Methoxypicolinohydrazide is represented by the formula C7H9N3O2 . The exact mass is 167.06900 .
Chemical Reactions Analysis
The chemical reactions involving 6-Methoxypicolinohydrazide are complex and require further study . The reaction was stirred at 23 °C for 16 h .
Physical And Chemical Properties Analysis
6-Methoxypicolinohydrazide has a density of 1.245g/cm3 and a melting point of 155-156ºC . It has a PSA of 77.24000 and a LogP of 0.78490 . The index of refraction is 1.562 .
Applications De Recherche Scientifique
Tubulin Polymerization Inhibition in Cancer Research
6-Methoxypicolinohydrazide derivatives, such as methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, have shown promise as tubulin polymerization inhibitors. This inhibitory activity contributes to their antiproliferative effects on human cancer cells, making them a subject of interest in cancer research (Minegishi et al., 2015).
Antimicrobial and Antiplasmodial Activities
Studies have reported the effectiveness of 6-Methoxypicolinohydrazide-related compounds in antimicrobial and antiplasmodial activities. For instance, compounds synthesized from 6-methoxyquinolin-8-amine displayed significant activity against Plasmodium falciparum, a malaria-causing parasite, and demonstrated notable selectivity (Hochegger et al., 2021).
Neurogenesis and Pharmacological Characterization
6-Methoxy-1,2,3,4-tetrahydro-β-carboline, structurally related to 6-Methoxypicolinohydrazide, has been studied for its potential in neurogenesis. It was found to stimulate early neurogenesis and neuronal maturation in vitro, presumably via serotonergic and melatonergic stimulation (de la Fuente Revenga et al., 2015).
Tubulin Polymerization in Cancer Treatment
Further research into methoxy-substituted compounds related to 6-Methoxypicolinohydrazide revealed their role in inhibiting tubulin polymerization. These findings are significant in the context of cytostatics, as such compounds can disrupt microtubule assembly and consequently inhibit cancer cell growth (Gastpar et al., 1998).
Anti-HIV Activity
Compounds derived from 6-methoxy-3,4-dihydroquinolin-1(2H)-yl have been designed and shown to inhibit HIV-1 RT, suggesting potential applications in anti-HIV therapies. Some of these compounds exhibited significant anti-HIV activity with good safety indices (Chander et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
6-methoxypyridine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-6-4-2-3-5(9-6)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZSCQXNOIDMCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640064 | |
| Record name | 6-Methoxypyridine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxypicolinohydrazide | |
CAS RN |
855784-42-8 | |
| Record name | 6-Methoxypyridine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

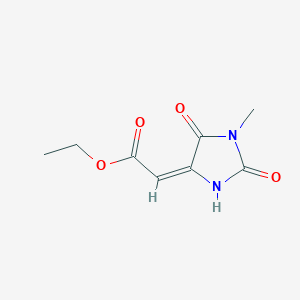
![2-[3-(Trifluoromethyl)phenyl]ethanethioamide](/img/structure/B1324908.png)
![2-[4-(Trifluoromethoxy)phenoxy]acetonitrile](/img/structure/B1324911.png)
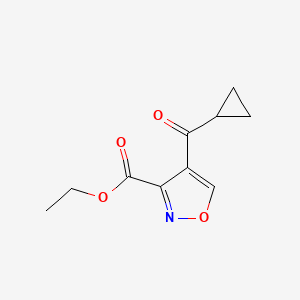
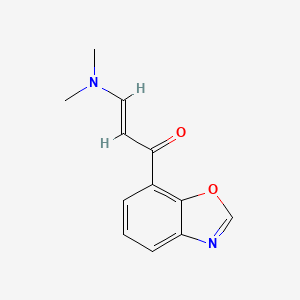
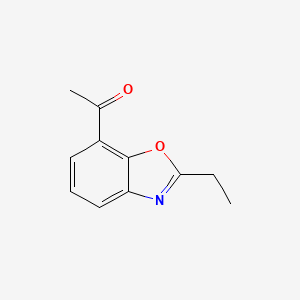
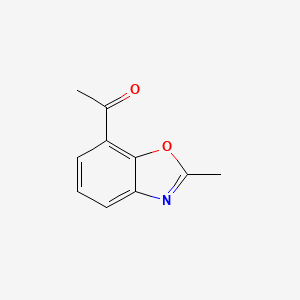
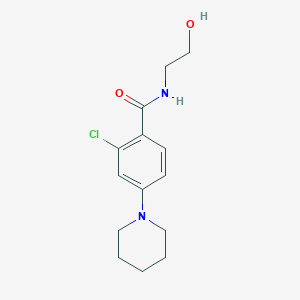
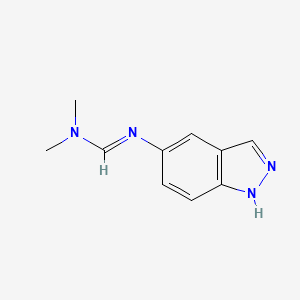
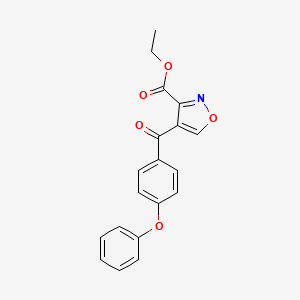
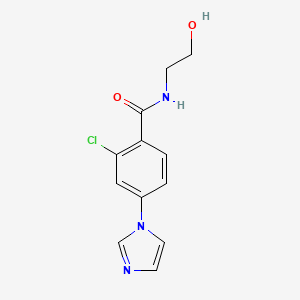
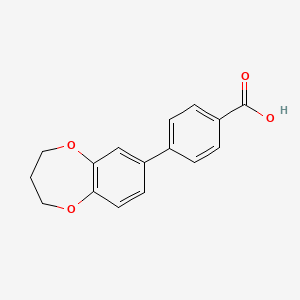
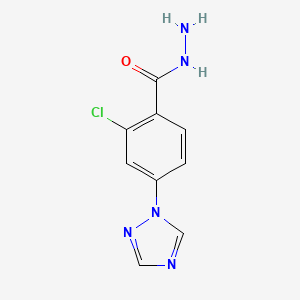
![5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol](/img/structure/B1324929.png)